molecular formula C12H16N2O B1222755 5-Methoxy-N-methyltryptamine CAS No. 2009-03-2

5-Methoxy-N-methyltryptamine

Cat. No. B1222755
CAS RN: 2009-03-2
M. Wt: 204.27 g/mol
InChI Key: NFDDCRIHMZGWBP-UHFFFAOYSA-N
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Patent
US08343964B2

Procedure details

1-hydroxyindole can be prepared in 2 stages from indole by reducing it to triethylsilane in trifluoroacetic acid then by treating the indoline obtained with an aqueous solution of H2O2 (30%) in the presence of a catalytic quantity (20%) of sodium tungstate dihydrate (Na2WO4.H2O) in methanol at 0° C. according to a procedure described in M. Somei, F. Yamada, T. Kurauchi, Y. Nagahama, M. Hasegawa, K. Yamada, S. Teranishi, H. Sato, C. Kaneko Chem. Pharm. Bull. 2001, 49, 87-96. This procedure was used in the preparation, from tryptamine derivatives, of several compounds oxygenated in position 5 of the indole ring such as for example serotonin, the N-methylserotonin and 5-methoxy-N-methyltryptamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NCC[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.C1C([OH:19])=CC2C(CCN)=CNC=2C=1.CNCCC1C2C=C(O)C=CC=2NC=1.COC1C=C2C(NC=C2CCNC)=CC=1>>[OH:19][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC1=CNC2=C1C=C(C=C2)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2NC=C(CCNC)C2=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.